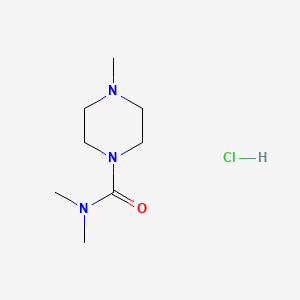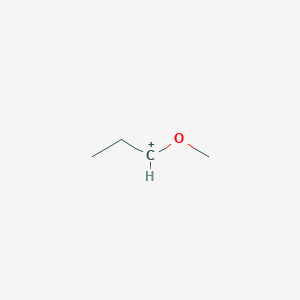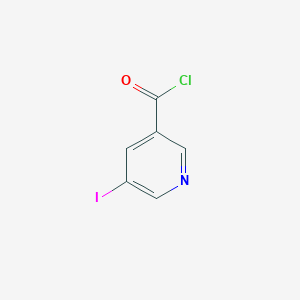
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylpiperazine with phosgene to form the corresponding carbamoyl chloride, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperazines.
Applications De Recherche Scientifique
1-Dimethylcarbamyl-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
1,4-Dimethylpiperazine: A related compound with similar structural features but lacking the carbamoyl group.
1-Methylpiperazine: Another piperazine derivative with a single methyl group substitution.
Uniqueness: 1-Dimethylcarbamyl-4-methylpiperazine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
63980-52-9 |
|---|---|
Formule moléculaire |
C8H18ClN3O |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
N,N,4-trimethylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9(2)8(12)11-6-4-10(3)5-7-11;/h4-7H2,1-3H3;1H |
Clé InChI |
PCJFZNZMSVGOLB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)



![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)




![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
